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molecular formula C13H18N4O B8328326 N-(2-azidoethyl)-4-tert-butylbenzamide

N-(2-azidoethyl)-4-tert-butylbenzamide

Cat. No. B8328326
M. Wt: 246.31 g/mol
InChI Key: SPVQBBRBVAZWKR-UHFFFAOYSA-N
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Patent
US08367713B2

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, 4-tert-butylbenzoyl chloride (0.244 g, 1.23 mmol) was reacted with 2-azidoethanamine (0.106 g, 1.23 mmol) and triethylamine (0.249 g, 2.47 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-4-tert-butylbenzamide (0.221 g, 73%). 1H NMR (300 MHz, CDCl3) δ 7.73 (d, 2H), δ 7.43 (d, 2H), δ 6.95 (t, 1H), δ 3.59 (q, 2H), δ 3.50 (t, 2H), δ 1.31 (s, 9H) ppm; 13C NMR (75 MHz, CDCl3) δ 168.2, 155.4, 131.4, 127.2, 125.8, 51.1, 39.7, 35.2, 31.4 ppm; HRMS (ESI) calcd for C13H18N4O (M+) 246.1480, found 246.1479.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.244 g
Type
reactant
Reaction Step One
Quantity
0.106 g
Type
reactant
Reaction Step Two
Quantity
0.249 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][NH:6]C(=O)CCCCCCCCCCCCC)=[N+:2]=[N-:3].[C:22]([C:26]1[CH:34]=[CH:33][C:29]([C:30](Cl)=[O:31])=[CH:28][CH:27]=1)([CH3:25])([CH3:24])[CH3:23].N(CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][C:30](=[O:31])[C:29]1[CH:33]=[CH:34][C:26]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:27][CH:28]=1)=[N+:2]=[N-:3]

Inputs

Step One
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
Name
Quantity
0.244 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0.106 g
Type
reactant
Smiles
N(=[N+]=[N-])CCN
Name
Quantity
0.249 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCNC(C1=CC=C(C=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.221 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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